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Compound of Interest

Compound Name: Boscalid

Cat. No.: B143098 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) for identifying mutations in the sdhB gene that confer resistance to the fungicide

Boscalid.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Boscalid and how does it relate to the sdhB gene?

A1: Boscalid is a succinate dehydrogenase inhibitor (SDHI) fungicide. It functions by targeting

and inhibiting the activity of the succinate dehydrogenase (SDH) enzyme, also known as

Complex II, in the mitochondrial respiratory chain of fungi.[1][2] This inhibition disrupts the

tricarboxylic acid (TCA) cycle and electron transport, ultimately leading to a cessation of cellular

respiration and fungal cell death. The sdhB gene encodes the iron-sulfur subunit of the SDH

enzyme, which is a critical component of the ubiquinone-binding site where Boscalid acts.[3]

Q2: What are the most common mutations in the sdhB gene that lead to Boscalid resistance?

A2: Several point mutations in the sdhB gene have been identified that confer resistance to

Boscalid. Some of the most frequently reported mutations result in amino acid substitutions at

specific codons. These include, but are not limited to, H272R/Y/L, P225F/L/T/H, and N230I in

Botrytis cinerea, H277Y/R and I279V in Alternaria alternata and Didymella tanaceti, and
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H278Y/R in Alternaria solani. The specific mutation and its prevalence can vary depending on

the fungal species and the history of fungicide application in a given region.

Q3: Does a mutation in the sdhB gene guarantee a high level of resistance to Boscalid?

A3: Not necessarily. The level of resistance conferred by a specific sdhB mutation can vary

significantly. Some mutations, like H272R in Botrytis cinerea, are often associated with high

levels of resistance, while others may result in moderate or low levels of resistance. The impact

of a mutation on fungicide sensitivity is typically quantified by determining the EC50 value,

which is the effective concentration of the fungicide that inhibits 50% of fungal growth.

Q4: Can mutations in other genes also cause Boscalid resistance?

A4: Yes, while mutations in the sdhB gene are a primary mechanism of resistance to Boscalid,

mutations in other subunits of the SDH enzyme, such as sdhC and sdhD, have also been

shown to confer resistance. These subunits also contribute to the formation of the ubiquinone-

binding pocket where Boscalid binds.

Q5: What is the first step I should take if I suspect Boscalid resistance in my fungal isolates?

A5: The first step is to perform an in vitro fungicide sensitivity assay to determine the EC50

value of your fungal isolates for Boscalid. This will provide a quantitative measure of their

resistance level compared to a known sensitive or wild-type strain. If the EC50 values are

significantly higher than the baseline for sensitive isolates, you can then proceed with

molecular techniques to identify potential mutations in the sdhB, sdhC, and sdhD genes.

Quantitative Data Summary
The following table summarizes known mutations in the sdhB gene and their impact on

Boscalid sensitivity in various fungal species. Resistance Factor (RF) is calculated as the

EC50 of the resistant isolate divided by the EC50 of a sensitive (wild-type) isolate.
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Fungal
Species

Amino Acid
Substitutio
n

Codon
Change

Resistance
Level

EC50
(µg/mL)

Resistance
Factor (RF)

Alternaria

alternata
H277Y CAC -> TAC High >500 >100

H277R CAC -> CGC High >500 >100

Botrytis

cinerea
H272R CAT -> CGT High >50 >1000

H272Y CAT -> TAT High >50 >1000

H272L CAT -> CTT High >50 >1000

P225F CCT -> TTT
Moderate to

High
5 - 50 100 - 1000

P225L CCT -> CTT
Moderate to

High
5 - 50 100 - 1000

N230I AAT -> ATT
Low to

Moderate
1 - 10 10 - 100

Didymella

tanaceti
H277Y Not specified Moderate 10 - 100 Not specified

H277R Not specified Moderate 10 - 100 Not specified

I279V Not specified Moderate 10 - 100 Not specified

Sclerotinia

sclerotiorum
A11V GCA -> GTA Not specified Not specified Not specified

Penicillium

expansum
H272R Not specified High >90 >500

H272Y Not specified High >90 >500

Experimental Protocols
Protocol 1: Fungal DNA Extraction for PCR
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This protocol provides a general method for extracting fungal DNA suitable for PCR

amplification of the sdhB gene.

Materials:

Fresh fungal mycelium or spores

Lysis buffer (e.g., CTAB buffer)

Phenol:Chloroform:Isoamyl alcohol (25:24:1)

Chloroform:Isoamyl alcohol (24:1)

Isopropanol (ice-cold)

70% Ethanol

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Microcentrifuge tubes

Microcentrifuge

Water bath or heat block

Procedure:

Harvest approximately 50-100 mg of fresh fungal mycelium or a loopful of spores and place

in a 2 mL microcentrifuge tube.

Add 500 µL of lysis buffer and homogenize the tissue using a sterile pestle or bead beater.

Incubate the lysate at 65°C for 60 minutes, vortexing every 15-20 minutes.

Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex thoroughly, and centrifuge

at 12,000 x g for 10 minutes.

Carefully transfer the upper aqueous phase to a new tube.
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Add an equal volume of chloroform:isoamyl alcohol, vortex, and centrifuge at 12,000 x g for

5 minutes.

Transfer the upper aqueous phase to a new tube.

Precipitate the DNA by adding 0.7 volumes of ice-cold isopropanol. Mix gently by inversion

and incubate at -20°C for at least 30 minutes.

Centrifuge at 12,000 x g for 15 minutes to pellet the DNA.

Discard the supernatant and wash the pellet with 500 µL of 70% ethanol.

Centrifuge at 12,000 x g for 5 minutes, discard the ethanol, and air dry the pellet for 10-15

minutes.

Resuspend the DNA pellet in 30-50 µL of TE buffer.

Assess DNA quality and quantity using a spectrophotometer or gel electrophoresis.

Protocol 2: PCR Amplification of the sdhB Gene
This protocol outlines the steps for amplifying the sdhB gene from fungal genomic DNA.

Materials:

Fungal genomic DNA (10-50 ng/µL)

Forward and reverse primers for the sdhB gene (see table below)

Taq DNA polymerase and corresponding buffer

dNTP mix (10 mM each)

Nuclease-free water

PCR tubes

Thermocycler
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sdhB Primer Sequences for Different Fungal Genera:

Genus Primer Name Sequence (5' - 3')

Botrytis BcsdhB_F TGGTACTGTTGTTGCTATCG

BcsdhB_R GCTCTTGTTCTTCACGGTCT

Alternaria AasdhB_F
GAGGAGAAATACGGAGGTG

A

AasdhB_R CCATCTCCATCATCCAACAT

Sclerotinia SssdhB_F ATGGCTCTTGCTCTTGCTTT

SssdhB_R TTAACCAACATCAGCACCAG

Didymella DtsdhB_F TCGTCGCTTACTTCGTCATT

DtsdhB_R GTAGTTGTCGTCGTCGTTGA

PCR Reaction Mix (25 µL):

Component Volume Final Concentration

10x PCR Buffer 2.5 µL 1x

dNTP Mix (10 mM) 0.5 µL 0.2 mM

Forward Primer (10 µM) 1.0 µL 0.4 µM

Reverse Primer (10 µM) 1.0 µL 0.4 µM

Taq DNA Polymerase 0.25 µL 1.25 U

Template DNA 1.0 µL 10-50 ng

Nuclease-free water 18.75 µL -

Thermocycler Program:

Initial Denaturation: 95°C for 5 minutes
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Denaturation: 95°C for 30 seconds

Annealing: 55-60°C for 30 seconds (optimize based on primer Tm)

Extension: 72°C for 1 minute

Repeat steps 2-4 for 35 cycles

Final Extension: 72°C for 10 minutes

Hold: 4°C

Post-PCR Analysis:

Analyze the PCR products by agarose gel electrophoresis to confirm the amplification of a

band of the expected size.

Purify the PCR product for DNA sequencing.

Protocol 3: In Vitro Fungicide Sensitivity Assay (EC50
Determination)
This protocol describes how to determine the EC50 value of Boscalid for a fungal isolate using

an agar dilution method.

Materials:

Fungal isolate

Potato Dextrose Agar (PDA) or other suitable growth medium

Boscalid stock solution (e.g., 10 mg/mL in DMSO)

Sterile Petri dishes (90 mm)

Sterile water

Dimethyl sulfoxide (DMSO)

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 15 Tech Support

https://www.benchchem.com/product/b143098?utm_src=pdf-body
https://www.benchchem.com/product/b143098?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b143098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cork borer or sterile scalpel

Incubator

Procedure:

Prepare Fungicide-Amended Media:

Prepare a series of dilutions of the Boscalid stock solution in sterile water to achieve final

concentrations in the agar (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL).

Add the appropriate volume of each Boscalid dilution to molten PDA (cooled to ~50°C) to

achieve the desired final concentrations. For the control (0 µg/mL), add the same volume

of a DMSO/water solution.

Pour the amended agar into Petri dishes and allow them to solidify.

Inoculation:

From the edge of an actively growing colony of the fungal isolate on a non-amended PDA

plate, take a mycelial plug (e.g., 5 mm diameter) using a cork borer.

Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended

plate.

Incubation:

Incubate the plates at the optimal growth temperature for the fungus (e.g., 20-25°C) in the

dark.

Data Collection:

Measure the diameter of the fungal colony in two perpendicular directions at regular

intervals (e.g., every 24 hours) until the colony on the control plate reaches approximately

80% of the plate diameter.

Data Analysis:
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Calculate the average colony diameter for each concentration.

Calculate the percentage of mycelial growth inhibition for each concentration relative to

the control using the formula: % Inhibition = ((Diameter_control - Diameter_treatment) /

Diameter_control) * 100

Plot the percentage of inhibition against the logarithm of the Boscalid concentration.

Use a probit or logistic regression analysis to determine the EC50 value, which is the

concentration that causes 50% inhibition of mycelial growth.

Troubleshooting Guides
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Issue Possible Cause(s) Suggested Solution(s)

Low DNA Yield Insufficient starting material.
Increase the amount of fungal

mycelium or spores used.

Incomplete cell lysis.

Ensure thorough

homogenization. Increase

incubation time in lysis buffer.

Consider adding lytic enzymes

(e.g., lyticase, chitinase).

DNA degradation.

Work quickly and on ice. Use

fresh buffers. Avoid excessive

vortexing.

Poor DNA Quality (low

A260/280 or A260/230 ratio)
Protein contamination.

Repeat the phenol:chloroform

extraction step. Ensure the

aqueous phase is not

disturbed when transferring.

Polysaccharide contamination.

Include a CTAB/NaCl

precipitation step to remove

polysaccharides.

Residual phenol or ethanol.

Ensure no phenol is carried

over. Perform a second 70%

ethanol wash of the DNA

pellet. Ensure the pellet is

completely dry before

resuspension.

DNA is difficult to resuspend Over-dried DNA pellet.

Do not over-dry the pellet.

Warm the TE buffer to 50-60°C

before adding to the pellet and

incubate for a longer period

with occasional gentle tapping.

Troubleshooting PCR Amplification of the sdhB Gene

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b143098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Issue Possible Cause(s) Suggested Solution(s)

No PCR Product Poor DNA quality or quantity.

Quantify your DNA and check

its purity. Try a dilution series

of your template DNA (e.g.,

1:10, 1:100).

Incorrect annealing

temperature.

Optimize the annealing

temperature using a gradient

PCR. Start with a temperature

5°C below the lowest primer

Tm.

Primer issues.

Check primer sequences for

accuracy. Ensure primers are

not degraded. Try a different

set of primers.

PCR inhibitors in the DNA

sample.

Dilute the DNA template. Re-

purify the DNA. Add PCR

enhancers like BSA to the

reaction mix.

Non-specific PCR Products

(multiple bands)

Annealing temperature is too

low.

Increase the annealing

temperature in 1-2°C

increments.

Primer-dimer formation.

Use a hot-start Taq

polymerase. Optimize primer

concentration.

Too much template DNA.
Reduce the amount of

template DNA in the reaction.

Faint PCR Product Suboptimal PCR conditions.

Increase the number of PCR

cycles (up to 40). Optimize

MgCl2 concentration.

Insufficient template DNA.
Increase the amount of

template DNA.
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Caption: Signaling pathway of Boscalid's mode of action and the mechanism of resistance due

to sdhB gene mutation.
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Caption: Experimental workflow for identifying Boscalid resistance and sdhB gene mutations.
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Caption: Logical relationship between sdhB genotype and Boscalid resistance phenotype.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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